

# How to isolate CD235a positive cells from bone marrow

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An Application Note and Protocol for the Isolation of **CD235a** Positive Cells from Bone Marrow

This document provides detailed protocols for the isolation of **CD235a** positive (**CD235a+**) erythroid lineage cells from human bone marrow. The protocols are intended for researchers, scientists, and drug development professionals engaged in hematological research.

## Introduction

**CD235a**, also known as Glycophorin A (GPA), is a major sialoglycoprotein found on the surface of mature erythrocytes and their precursors.[1][2] It is a specific and early marker for the normal erythroid lineage, appearing during the proerythroblast stage of differentiation and persisting through to the mature red blood cell.[3][4] The exclusive expression of **CD235a** on erythroid cells makes it an ideal marker for their identification and isolation from heterogeneous cell populations like bone marrow.[1]

The ability to isolate a pure population of **CD235a+** cells is crucial for studying both normal and pathological erythropoiesis, investigating red cell disorders such as anemia and polycythemia, and for applications in regenerative medicine.[5][6] This note details two primary immuno-affinity-based methods for this purpose: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS).

## Overview of Isolation Strategies

The isolation of **CD235a**<sup>+</sup> cells begins with the processing of a bone marrow aspirate to obtain a single-cell suspension of mononuclear cells (MNCs). From this point, two common, highly effective methods can be employed.

- **Magnetic-Activated Cell Sorting (MACS):** This technique utilizes superparamagnetic microbeads conjugated to anti-**CD235a** antibodies.<sup>[7]</sup> When the cell suspension is incubated with these beads, the **CD235a**<sup>+</sup> cells become magnetically labeled. The sample is then passed through a column placed in a strong magnetic field, which retains the labeled target cells while unlabeled cells are washed away.<sup>[7]</sup> The enriched **CD235a**<sup>+</sup> cells are then eluted from the column after it is removed from the magnetic field.
- **Fluorescence-Activated Cell Sorting (FACS):** This method provides high-purity cell populations. Cells are incubated with a fluorescently labeled anti-**CD235a** antibody. A flow cytometer then hydrodynamically focuses the cells into a single file stream, where each cell is interrogated by lasers. The instrument identifies and physically separates the fluorescently labeled **CD235a**<sup>+</sup> cells from the unlabeled cells based on their light-scattering and fluorescence properties.<sup>[8][9]</sup>

The choice between MACS and FACS often depends on the specific downstream application, required purity, cell number, and available equipment.

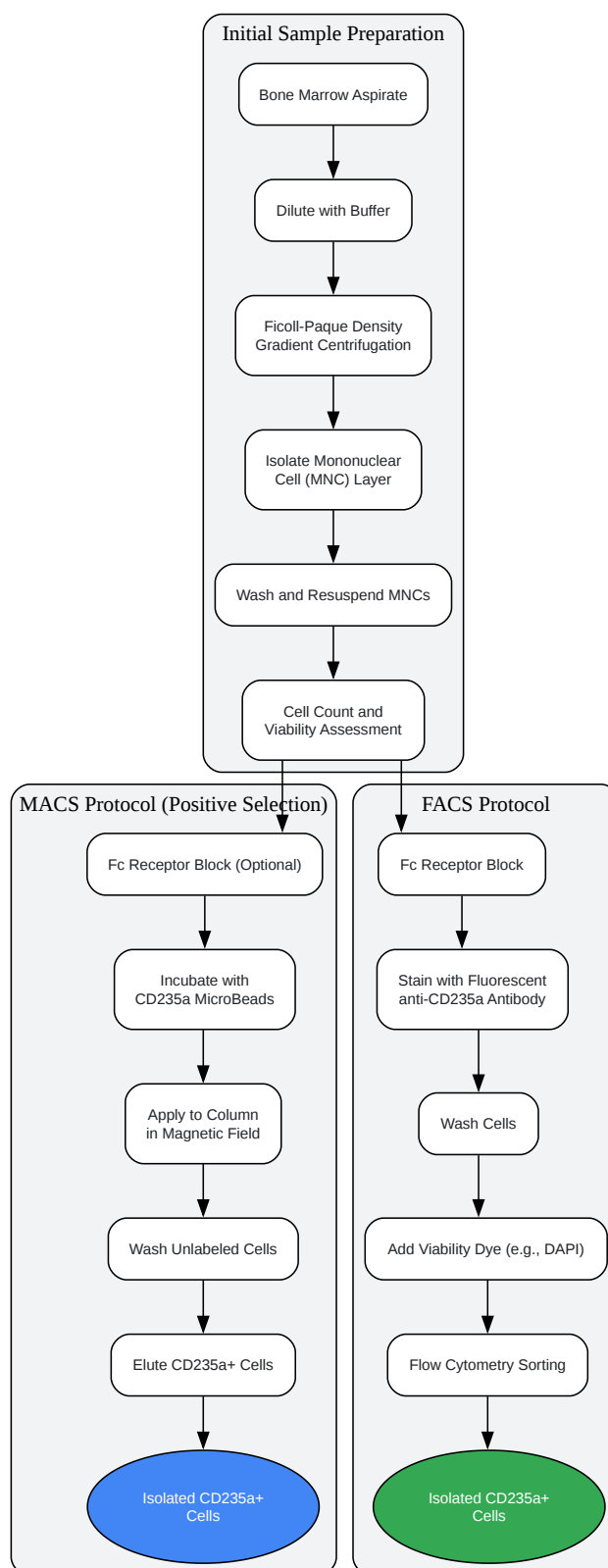
## Data Presentation: Comparison of Isolation Methods

The selection of an appropriate isolation technique depends on experimental goals. Both MACS and FACS consistently yield high purities.<sup>[10]</sup> The following table summarizes key performance metrics for each method.

Feature	Magnetic-Activated Cell Sorting (MACS)	Fluorescence-Activated Cell Sorting (FACS)
Purity	High (>70-95%)[10][11]	Very High (>98%)[8][10]
Viability	High (>85%)[12]	High (>85%), can be affected by sorting pressure
Yield/Recovery	High (Median recovery can be >60%)[11]	Moderate to High, dependent on sort speed and initial cell concentration
Throughput	High (can process large cell numbers quickly)	Lower (slower, especially for rare populations or high purity sorts)
Cost	Moderate (lower initial equipment cost)	High (expensive instrumentation and maintenance)
Post-sort Cell Function	Generally well-preserved	Generally well-preserved, but shear stress can be a factor

## Experimental Workflow

The overall process from bone marrow acquisition to a purified **CD235a+** cell population involves several key stages. The initial sample processing is common for both MACS and FACS protocols.



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**Caption:** General experimental workflow for isolating **CD235a+** cells.

## Detailed Experimental Protocols

### 5.1. Protocol 1: Preparation of Mononuclear Cells (MNCs) from Bone Marrow

This initial protocol is required for both MACS and FACS.

- **Sample Dilution:** Dilute the bone marrow aspirate 1:1 with a suitable buffer such as Phosphate-Buffered Saline (PBS) supplemented with 2mM EDTA.[\[13\]](#)
- **Density Gradient Centrifugation:** Carefully layer the diluted bone marrow sample onto a Ficoll-Paque density gradient medium in a conical tube.[\[8\]](#) It is crucial to use a swing-out rotor for centrifugation to ensure proper separation of cell layers.[\[8\]](#)
- **Centrifugation:** Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[\[8\]](#)
- **MNC Collection:** After centrifugation, carefully aspirate the "buffy coat" layer containing the mononuclear cells at the plasma-Ficoll interface.
- **Washing:** Transfer the collected MNCs to a new tube and wash by adding an excess of PBS/EDTA buffer. Centrifuge at 300 x g for 10 minutes.[\[14\]](#) Discard the supernatant.
- **Red Blood Cell (RBC) Lysis (Optional but Recommended):** If significant red blood cell contamination is present, resuspend the cell pellet in a cold ammonium chloride-based lysis buffer and incubate on ice for 5-10 minutes.[\[14\]](#) Stop the reaction by adding a large volume of PBS.
- **Final Wash and Resuspension:** Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell counting and subsequent protocols (e.g., MACS buffer or FACS buffer).[\[14\]](#)
- **Cell Counting:** Determine the total cell number and viability using a hemocytometer with Trypan Blue or an automated cell counter.

### 5.2. Protocol 2: Isolation of **CD235a<sup>+</sup>** Cells via MACS

- **Cell Preparation:** Start with the prepared MNC suspension. Centrifuge at 300 x g for 10 minutes and resuspend the pellet in MACS buffer (e.g., PBS with 0.5% BSA and 2mM EDTA)

to a concentration of  $10^8$  cells/mL.

- **Magnetic Labeling:** Add the anti-**CD235a** MicroBeads to the cell suspension (use the manufacturer's recommended volume). Mix well and incubate for 15 minutes at 4-8°C.[11]
- **Washing:** Add 10-20 times the labeling volume of MACS buffer and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant completely.
- **Resuspension:** Resuspend the cell pellet in 500  $\mu$ L of MACS buffer.
- **Magnetic Separation:**
  - Place a MACS column in the magnetic field of a MACS separator.
  - Prepare the column by rinsing it with MACS buffer.
  - Apply the cell suspension onto the prepared column.
  - Collect the flow-through containing the unlabeled cells (**CD235a** negative fraction).
  - Wash the column with MACS buffer (typically 3 times). Collect these washes with the unlabeled fraction.
- **Elution of **CD235a**<sup>+</sup> Cells:**
  - Remove the column from the magnetic separator and place it on a suitable collection tube.
  - Pipette an appropriate amount of MACS buffer onto the column.
  - Immediately and firmly push the plunger into the column to flush out the magnetically retained **CD235a**<sup>+</sup> cells.[15]
- **Downstream Processing:** The eluted fraction contains the enriched **CD235a**<sup>+</sup> cells, ready for culture or analysis.

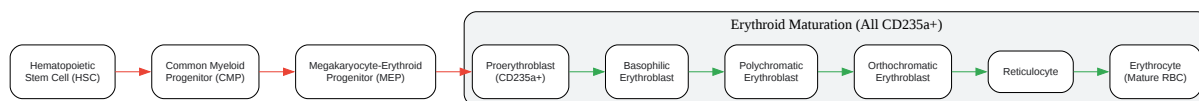
### 5.3. Protocol 3: Isolation of **CD235a**<sup>+</sup> Cells via FACS

- **Cell Preparation:** Start with the prepared MNC suspension. Adjust the cell count to  $1 \times 10^7$  cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA).[14]

- **Fc Receptor Block:** To reduce non-specific antibody binding, incubate the cells with an Fc blocking reagent for 10 minutes on ice.[14]
- **Antibody Staining:** Add the fluorochrome-conjugated anti-human **CD235a** antibody at a pre-titrated optimal concentration.[8] Incubate for 30 minutes at 4°C in the dark.[8]
- **Washing:** Add 2 mL of staining buffer to the cells and centrifuge at 300-400 x g for 5 minutes at 4°C.[8] Discard the supernatant. Repeat the wash step.
- **Resuspension and Viability Staining:** Resuspend the cell pellet in 500 µL of staining buffer. Just before sorting, add a viability dye such as DAPI or Propidium Iodide (PI) to distinguish live from dead cells.[8][14]
- **Flow Cytometric Sorting:**
  - Filter the cell suspension through a 70 µm cell strainer to prevent clogs.[14]
  - Run the sample on a flow cytometer.
  - Gate on the single, live cell population based on forward scatter (FSC), side scatter (SSC), and the viability dye signal.
  - From the live singlet gate, create a plot to identify the **CD235a**<sup>+</sup> population.
  - Sort the **CD235a**<sup>+</sup> cells into a collection tube containing culture medium or buffer.
- **Purity Check:** After sorting, it is recommended to re-analyze a small aliquot of the sorted population to confirm purity.[8]

## Erythroid Differentiation Pathway

**CD235a** is a key marker that emerges during the process of erythropoiesis. Understanding this pathway provides context for the isolated cell population. Hematopoietic stem cells (HSCs) give rise to common myeloid progenitors (CMPs), which in turn differentiate into megakaryocyte-erythroid progenitors (MEPs).[5] MEPs then commit to the erythroid lineage, giving rise to proerythroblasts, which are among the first precursors to express **CD235a**.[4]



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**Caption:** Simplified pathway of erythropoiesis showing **CD235a** expression.

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- To cite this document: BenchChem. [How to isolate CD235a positive cells from bone marrow]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12299716#how-to-isolate-cd235a-positive-cells-from-bone-marrow]

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